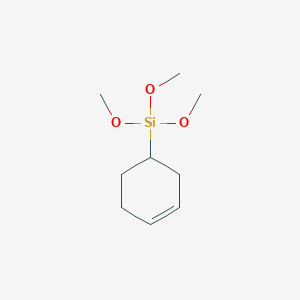

3-Cyclohexenyltrimethoxysilane

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohex-3-en-1-yl(trimethoxy)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3Si/c1-10-13(11-2,12-3)9-7-5-4-6-8-9/h4-5,9H,6-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAXPYDTIXIPSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1CCC=CC1)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclohexenyltrimethoxysilane and Its Derivatives

Established Synthesis Routes for 3-Cyclohexenyltrimethoxysilane

The primary and most established industrial method for synthesizing 3-Cyclohexenyltrimethoxysilane is through the hydrosilylation of 1,3-cyclohexadiene with trimethoxysilane (B1233946). core.ac.uklibretexts.org This reaction is an atom-economic process that involves the addition of a silicon-hydride bond across a carbon-carbon double bond. nih.govencyclopedia.pub

The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being the most common. encyclopedia.pubmdpi.com These catalysts are highly effective, though efforts are ongoing to replace them with more abundant and less costly metals. encyclopedia.pubunl.pt Nickel-based catalysts, such as nickel acetylacetonate in the presence of an organoaluminum cocatalyst, have also been shown to be active for the hydrosilylation of cyclohexadienes. core.ac.uk The reaction with 1,3-cyclohexadiene using a nickel catalyst and triethoxysilane results in the formation of the 1,4-adduct, 3-cyclohexenyltriethoxysilane. core.ac.uk

Table 1: Comparison of Catalysts for Hydrosilylation of Cyclohexadienes

| Catalyst System | Substrate | Silane (B1218182) | Product | Notes |

|---|---|---|---|---|

| Speier's Catalyst (H₂PtCl₆) | 1,3-Cyclohexadiene | Trimethoxysilane | 3-Cyclohexenyltrimethoxysilane | Standard industrial catalyst. mdpi.com |

| Karstedt's Catalyst | 1,3-Cyclohexadiene | Trimethoxysilane | 3-Cyclohexenyltrimethoxysilane | High activity, but can have low selectivity. mdpi.com |

| Ni(acac)₂ - Al(OEt)Et₂ | 1,3-Cyclohexadiene | Triethoxysilane | 3-Cyclohexenyltriethoxysilane | Active for alkoxysilanes. core.ac.uk |

Alternative Synthetic Pathways and Precursor Chemistry

While direct hydrosilylation is the most common route, alternative pathways to organosilanes are being explored. One such method is the direct process, or Müller-Rochow process, which involves the reaction of elemental silicon with organic halides. mdpi.com Although primarily used for methylchlorosilanes, variations of this process can produce other organosilanes. mdpi.comresearchgate.net For instance, a method for the direct synthesis of alkoxysilanes from silicon and an alcohol in the presence of a copper catalyst has been reported. mdpi.com

Another approach involves the functionalization of pre-existing silanes. For example, organolithium compounds can react with hydrosilanes in the presence of catalysts like potassium tert-butoxide to form new carbon-silicon bonds. sci-hub.se This method offers a pathway to a variety of functionalized organosilanes under mild conditions. sci-hub.se

Synthesis from 3-Cyclohexenyltrimethoxysilane to Other Siloxane-Containing Polymers

3-Cyclohexenyltrimethoxysilane is a valuable monomer for the synthesis of various siloxane-containing polymers. The cyclohexenyl group provides a site for further polymerization reactions, while the trimethoxysilyl group can undergo hydrolysis and condensation to form a siloxane network.

One significant polymerization method is Ring-Opening Metathesis Polymerization (ROMP). ilpi.com The strained cyclohexenyl ring can be opened by a metathesis catalyst, such as a Grubbs' catalyst, to form a linear polymer with repeating cyclohexene units in the backbone. ilpi.comnih.gov This technique allows for the creation of polymers with well-defined molecular weights and low polydispersity. ilpi.com The resulting polymers can be hydrogenated to yield materials analogous to linear low-density polyethylene. nih.gov

Additionally, the trimethoxysilyl groups of 3-Cyclohexenyltrimethoxysilane can be used to form crosslinked polymer networks. google.com Hydrolysis of the methoxy (B1213986) groups leads to the formation of reactive silanol (B1196071) groups, which then condense to form stable siloxane (Si-O-Si) bonds. This process is fundamental to the curing of many silicone-based materials. researchgate.net This dual reactivity makes 3-Cyclohexenyltrimethoxysilane a useful crosslinking agent in various polymer systems. google.com

Green Chemistry Approaches in Organosilane Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organosilanes to reduce environmental impact and improve sustainability. mdpi.com A key focus is the development of catalysts based on earth-abundant and less toxic metals to replace precious metal catalysts like platinum. frontiersin.orgacs.org Iron, cobalt, and nickel are promising alternatives that are being actively researched for hydrosilylation reactions. acs.orgcsic.es

Key green chemistry strategies in organosilane synthesis include:

Atom Economy : Hydrosilylation is an inherently atom-economic reaction, as all the atoms of the reactants are incorporated into the final product. encyclopedia.pubfrontiersin.org

Use of Greener Solvents : Research is being conducted on performing hydrosilylation in more environmentally friendly solvents, or in solventless conditions. acs.orgnumberanalytics.com Some catalytic systems have been developed to work in green solvents like alcohols. acs.orgcsic.es

Catalyst Recycling : Immobilizing catalysts on solid supports can facilitate their separation from the reaction mixture and allow for their reuse, reducing waste and cost. numberanalytics.com

Energy Efficiency : The use of microreactor systems and alternative energy sources like microwaves can lead to faster reactions and lower energy consumption. numberanalytics.comrsc.org

Recent advancements have shown the potential of cobalt-based catalysts for the synthesis of alkoxysilanes in green solvents like methanol (B129727) and ethanol at room temperature. acs.orgcsic.es These systems demonstrate high efficiency and can be used in a one-pot synthesis process. acs.org

Computational and AI-Assisted Route Scouting for Enhanced Synthesis

Computational models can also simulate reaction mechanisms and predict the properties of potential catalysts. tandfonline.comcam.ac.uk This allows for the in-silico screening of numerous catalyst candidates, saving significant time and resources compared to traditional experimental screening. acs.org

Optimization of Synthesis Parameters for Efficiency and Yield

Once a synthetic route is established, computational tools and AI can be used to optimize reaction parameters for maximum efficiency and yield. arxiv.org This involves fine-tuning variables such as temperature, pressure, catalyst loading, and reactant concentrations.

Table 2: Parameters for Optimization in Hydrosilylation Reactions

| Parameter | Importance | Optimization Strategy |

|---|---|---|

| Catalyst Type | Determines reaction rate, selectivity, and cost. nih.gov | Screening of different metal catalysts (e.g., Pt, Ni, Co) and ligand systems. numberanalytics.comnih.gov |

| Catalyst Concentration | Affects reaction speed and cost-effectiveness. | Experimental design (DoE) to find the optimal loading that balances conversion and cost. |

| Temperature | Influences reaction rate and potential side reactions. | In-situ monitoring (e.g., with IR spectroscopy) to determine the optimal temperature profile. rsc.org |

| Reactant Ratio | Can impact conversion and selectivity. | Varying the molar ratio of alkene to silane to maximize product formation. |

| Solvent | Can affect catalyst solubility, stability, and reactivity. | Screening of different solvents or exploring solvent-free conditions. numberanalytics.com |

| Residence Time (in flow reactors) | Crucial for achieving high conversion in continuous systems. rsc.org | Optimization using microreactor systems to precisely control reaction time. rsc.org |

Microreactor technology is particularly well-suited for optimizing synthesis parameters. rsc.org The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, providing precise control over reaction conditions and leading to increased conversion and yield. rsc.org Data-driven approaches, including Bayesian optimization, can be employed to efficiently navigate the high-dimensional parameter space and identify the optimal conditions for catalyst synthesis and reaction performance. arxiv.org

Mechanistic Studies and Chemical Reactivity of 3 Cyclohexenyltrimethoxysilane

Hydrolysis and Condensation Mechanisms of Trimethoxysilane (B1233946) Moieties

The transformation of 3-Cyclohexenyltrimethoxysilane from a monomeric species to a polymeric network or a surface-grafted layer begins with hydrolysis. In this step, the methoxy (B1213986) groups (–OCH₃) on the silicon atom are replaced by hydroxyl groups (–OH) upon reaction with water. nih.govcsic.es This reaction can be catalyzed by either acid or base.

Hydrolysis Reaction: R-Si(OCH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃OH

Following hydrolysis, the resulting silanol (B1196071) intermediates, specifically the silicon hydroxyl groups (Si-OH), are highly reactive. They undergo condensation reactions with other silanols to form stable siloxane (Si-O-Si) bonds, releasing a molecule of water or alcohol in the process. nih.gov

Condensation Reactions:

≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov

≡Si-OH + CH₃O-Si≡ → ≡Si-O-Si≡ + CH₃OH nih.gov

This process, repeated on a large scale, leads to the formation of a three-dimensional cross-linked polysiloxane network. vt.edu When performed in the presence of an inorganic substrate rich in surface hydroxyl groups, such as silica (B1680970) or glass, the silanols of the hydrolyzed silane (B1218182) can also condense with the surface –OH groups. csic.es This creates strong, covalent interfacial bonds, effectively grafting the organic cyclohexenyl moiety onto the inorganic surface. rsc.org

| Reaction Stage | Reactants | Products | Bond Type Formed |

| Hydrolysis | 3-Cyclohexenyltrimethoxysilane, Water | 3-Cyclohexenylsilanetriol, Methanol (B129727) | Si-OH (Silanol) |

| Condensation (Self) | Two molecules of 3-Cyclohexenylsilanetriol | Polysiloxane network, Water/Methanol | Si-O-Si (Siloxane) |

| Condensation (Interfacial) | 3-Cyclohexenylsilanetriol, Substrate-OH | Grafted Silane, Water/Methanol | Si-O-Substrate |

Silicon hydroxyl groups (silanols) are the primary functional groups responsible for the grafting of silanes onto surfaces. csic.es The hydrolysis of the trimethoxysilane moiety generates these reactive Si-OH terminations, which can then interact and form covalent bonds with active hydroxyl groups present on a solid surface. csic.esnsf.gov The success and nature of the grafting process are highly dependent on the presence and accessibility of these silanols.

The grafting reaction occurs through the condensation of the silane's Si-OH groups with the substrate's surface hydroxyl groups (e.g., Si-OH on a silica surface). nsf.gov This reaction anchors the 3-Cyclohexenyltrimethoxysilane molecule to the substrate via a stable siloxane bridge. The introduction of these organic functional groups onto an inorganic surface can dramatically alter the surface properties, such as facilitating the dispersion of silica fillers in a polymer matrix. mdpi.com The stability and homogeneity of the resulting grafted layer are critical for its performance in various applications. researchgate.netnih.gov

When a trialkoxysilane like 3-Cyclohexenyltrimethoxysilane is grafted onto a surface, it can attach in several configurations, often referred to as "toothed" states. These states describe the number of covalent bonds formed between a single silane molecule and the substrate. The specific grafting state is influenced by factors such as reaction conditions, surface hydroxyl group density, and steric hindrance from the silane's organic group.

Mono-toothed (Monodentate): The silane molecule is attached to the surface by a single Si-O-Substrate bond. Two hydroxyl or unreacted methoxy groups remain on the silicon atom.

Di-toothed (Bidentate): The silane is anchored by two Si-O-Substrate bonds, forming a small ring structure on the surface. One hydroxyl or methoxy group remains.

Tri-toothed (Tridentate): All three hydrolyzable groups have reacted with the surface, forming three Si-O-Substrate bonds.

The grafting configuration has a significant impact on the orientation and subsequent reactivity of the cyclohexenyl group. For instance, a tri-toothed attachment provides a more rigid and stable anchoring to the surface, while a mono-toothed configuration allows for greater conformational freedom of the organic chain. Theoretical studies on similar silanes show that after grafting, hydrogen bonds often form between the remaining Si-OH groups and the silica surface, favoring a flat adsorption behavior. researchgate.net The specific configuration dictates the accessibility of the cyclohexenyl double bond for further chemical reactions.

| Grafting State | Bonds to Surface | Remaining Reactive Groups on Si | Resulting Flexibility of Cyclohexenyl Group |

| Mono-toothed | 1 | 2 (e.g., -OH, -OCH₃) | High |

| Di-toothed | 2 | 1 (e.g., -OH, -OCH₃) | Medium |

| Tri-toothed | 3 | 0 | Low |

Reactivity of the Cyclohexenyl Group

The cyclohexenyl group provides the organic functionality of 3-Cyclohexenyltrimethoxysilane, allowing it to participate in a wide range of organic reactions. The stereochemistry and electronic properties of this cyclic alkene group are central to its reactivity.

The stereochemistry of the cyclohexenyl ring plays a critical role in directing the outcome of its reactions. The six-membered ring is not planar and, similar to silacyclohexanes, adopts a conformation that minimizes steric and torsional strain. nih.gov The bulky trimethoxysilyl group attached to the ring will have a strong preference for an equatorial position to reduce steric interactions. nih.gov

This preferred conformation means that the two faces of the carbon-carbon double bond are diastereotopic (stereochemically non-equivalent). Reagents approaching the double bond will encounter different steric environments on the top face versus the bottom face. This inherent facial bias can lead to a preference for the formation of one diastereomer over another in addition reactions, a phenomenon known as substrate-controlled diastereoselectivity. The synthesis of silicon-stereogenic silanes, where the silicon atom itself is a chiral center, has become an area of significant interest, highlighting the importance of controlling stereochemistry in organosilane reactions. osti.govsnnu.edu.cnchemrxiv.orgresearchgate.net

The reactivity of the cyclohexenyl double bond can be precisely controlled through catalysis. Catalysts can influence both the regioselectivity (where a reagent adds to the double bond) and the diastereoselectivity (the 3D orientation of the new bonds) of a reaction. nih.gov

Regioselectivity: In reactions like hydroboration or hydrosilylation, the addition of the B-H or Si-H bond across the double bond can be directed by a catalyst. For the cyclohexenyl group, the two carbons of the double bond are electronically different, and a catalyst can enhance the preference for addition at one site over the other. For example, in the absence of significant electronic bias, steric factors would likely direct addition to the less hindered carbon atom.

Diastereoselectivity: Chiral catalysts are particularly effective at controlling diastereoselectivity. A chiral Lewis base or transition metal complex can bind to the silane or the reacting substrate, creating a chiral environment around the double bond. This catalytic complex can block one face of the double bond, forcing the incoming reagent to attack from the opposite, more accessible face. This strategy, known as catalyst-controlled diastereoselection, can override the inherent facial bias of the substrate and lead to the formation of a single, desired diastereomer. nih.gov Such control is crucial in the synthesis of complex molecules where specific stereoisomers are required.

| Catalyzed Reaction Type | Selectivity Goal | Role of Catalyst | Potential Outcome for Cyclohexenyl Group |

| Epoxidation | Diastereoselective | A chiral catalyst (e.g., Sharpless epoxidation) differentiates between the two faces of the alkene. | Formation of a single enantiomer of the corresponding cyclohexene oxide. |

| Hydroboration-Oxidation | Regioselective & Diastereoselective | Directs boron to the less substituted carbon and can control the stereochemistry of the subsequent oxidation. | Formation of a specific diastereomer of a cyclohexanol derivative. |

| Hydrogenation | Diastereoselective | A chiral transition metal catalyst (e.g., with a BINAP ligand) coordinates to one face of the double bond, directing H₂ addition. | Formation of a specific stereoisomer of the corresponding silyl-cyclohexane. |

Radical Intermediates in Cyclohexenylsilane Chemistry

The chemistry of organosilanes, including 3-Cyclohexenyltrimethoxysilane, involves the formation of radical intermediates, which are pivotal in various synthetic transformations. chemistry-chemists.comwiley.com A radical is a chemical species with an unpaired electron, making it highly reactive. youtube.com In the context of cyclohexenylsilanes, radical reactions can be initiated through thermal or photolytic decomposition of radical initiators, which then abstract a hydrogen atom from the silane. chemistry-chemists.com

The general mechanism for radical chain reactions involving organosilanes proceeds through initiation, propagation, and termination steps. chemistry-chemists.commdpi.com For a cyclohexenylsilane, a radical intermediate can be generated on the silicon atom (a silyl (B83357) radical) or on the cyclohexenyl ring. The stability of these radicals is influenced by substituent groups. libretexts.org For instance, alkyl groups can stabilize a radical center through sigma-donation. libretexts.org

Radical cyclization is a significant reaction pathway for intermediates like the 5-hexenyl radical, where the reaction is rapid and selective. wikipedia.org While specific studies on 3-Cyclohexenyltrimethoxysilane are not abundant in the provided results, the principles of radical chemistry suggest that the cyclohexenyl group can participate in intramolecular cyclization reactions if a radical is generated at an appropriate position. wikipedia.orgucl.ac.uk The resulting cyclized radicals are then quenched by a radical scavenger or through other termination pathways. wikipedia.org

Table 1: Key Steps in Radical Chain Reactions Involving Organosilanes

| Step | Description |

|---|---|

| Initiation | Generation of initial radical species, often from a radical initiator, which then abstracts an atom (e.g., hydrogen) from the silane to form a silyl radical. chemistry-chemists.commdpi.com |

| Propagation | The silyl radical reacts with a substrate to generate a new radical, which then reacts with another silane molecule to regenerate the silyl radical, continuing the chain. chemistry-chemists.commdpi.com |

| Termination | Two radical species combine or disproportionate to form non-radical products, ending the chain reaction. chemistry-chemists.com |

Interfacial Reaction Mechanisms in Surface Modification

Silane coupling agents like 3-Cyclohexenyltrimethoxysilane are instrumental in modifying the surfaces of inorganic materials to improve adhesion with organic polymers. raajournal.comacs.org The mechanism is a multi-step process that transforms the inorganic surface, creating a durable interface. researchgate.netresearchgate.net

Adsorption and Chemisorption Phenomena on Substrate Surfaces

Following hydrolysis, the silanol-containing molecules are physically adsorbed onto the hydroxylated inorganic substrate (like glass or silica) through the formation of hydrogen bonds. raajournal.comresearchgate.net This physisorption is a crucial precursor to the formation of a more permanent bond. raajournal.com The nature and availability of hydroxyl groups on the substrate surface are critical factors influencing this stage. nih.gov In some cases, silane molecules may orient themselves parallel to the surface, forming hydrogen bonds between their organic functional groups and the substrate. nih.gov

Covalent Bonding Formation at Organic-Inorganic Interfaces

The transition from physical adsorption to a robust chemical bond occurs during a drying or curing process. raajournal.comresearchgate.net The hydrogen bonds formed between the silanol groups of the silane and the hydroxyl groups on the substrate surface undergo a condensation reaction, releasing water and forming strong, covalent siloxane (Si-O-Si) bonds. raajournal.comdakenchem.comnih.gov This step anchors the silane molecules to the inorganic surface. researchgate.net

Simultaneously, the silanol groups of adjacent silane molecules can undergo self-condensation, forming a cross-linked polysiloxane network on the surface. raajournal.comacs.org This creates a durable interphase layer. The organic functional group of the silane—in this case, the cyclohexenyl group—is oriented away from the surface and is available to react or entangle with an organic polymer matrix, thus creating a chemical bridge between the inorganic and organic phases. dakenchem.comhengdasilane.com

Table 2: Stages of Silane Coupling Agent Interaction with an Inorganic Surface

| Stage | Primary Mechanism | Bonds Formed/Broken |

|---|---|---|

| Hydrolysis | Reaction of methoxy groups (-OCH3) with water. | Si-OCH3 bonds are broken; Si-OH (silanol) bonds are formed. raajournal.com |

| Adsorption | Silanols physically adsorb onto the substrate. | Hydrogen bonds form between silane Si-OH and substrate -OH groups. raajournal.comresearchgate.net |

| Condensation | Heating/drying removes water. | Covalent Si-O-Substrate (siloxane) bonds are formed. raajournal.comresearchgate.net |

| Interfacial Bonding | The organic group interacts with the polymer matrix. | Covalent bonds or physical entanglements form between the silane's organic moiety and the polymer. dakenchem.commdpi.com |

Charge Transfer Dynamics at Modified Interfaces

The formation of a silane monolayer at an organic-inorganic interface significantly alters the electronic properties of that interface. Charge transfer processes across these modified surfaces are fundamental to the performance of many electronic devices. mpg.de The transfer of electrons between an organic layer and a metal or semiconductor substrate can lead to modifications in the alignment of energy levels and can even induce structural rearrangements in the molecules and the substrate. mpg.de

For instance, in donor-acceptor systems, the interface is critical for processes like exciton dissociation. nih.gov The presence of a silane layer can influence the rate of charge recombination and the efficiency of charge separation. researchgate.net In electrochemical systems, the modification of an electrode surface with a silane layer can promote the rate of electron transfer for certain reactions. nih.gov However, the electrostatic properties of the silane monolayer can be affected by its environment; for example, electrostatic screening by an electrolyte can alter the expected changes in the electronic properties of the underlying silicon. acs.org The dynamics of charge carriers at these interfaces are complex, involving relaxation of excitations into interfacial charge-transfer states. nih.gov

Applications in Advanced Materials Science and Engineering

Organic-Inorganic Hybrid Materials and Composites

3-Cyclohexenyltrimethoxysilane is a versatile bifunctional molecule utilized in the synthesis of organic-inorganic hybrid materials. Its trimethoxysilane (B1233946) group can form stable siloxane bonds (Si-O-Si) with inorganic substrates through hydrolysis and condensation reactions. Simultaneously, the cyclohexenyl group provides a reactive site for organic polymerization, enabling the creation of covalently linked hybrid structures. This dual reactivity allows for the precise engineering of materials with tailored properties for a variety of advanced applications.

Tailoring Interfacial Interactions for Enhanced Material Performance

The performance of composite materials is critically dependent on the interface between the organic and inorganic phases. mdpi.com 3-Cyclohexenyltrimethoxysilane acts as a molecular bridge, or coupling agent, to improve the compatibility and adhesion between these dissimilar materials. shinetsusilicone-global.comscribd.com The trimethoxysilane end of the molecule forms strong covalent bonds with the surface of inorganic fillers, such as silica (B1680970) or metal oxides, after hydrolysis. gelest.com This process creates a more seamless transition between the filler and the polymer matrix. scribd.com

By modifying the surface of inorganic fillers, 3-Cyclohexenyltrimethoxysilane reduces the tendency of the particles to agglomerate, leading to a more uniform dispersion within the polymer matrix. researchgate.net This improved dispersion, coupled with the enhanced interfacial adhesion, facilitates more effective stress transfer from the polymer matrix to the reinforcing filler. nih.gov The result is a composite material with significantly improved mechanical properties, including increased strength, stiffness, and toughness. researchgate.netmdpi.com Research has shown that tailoring the interfacial morphology through the use of silane (B1218182) coupling agents can lead to enhanced material properties and improved performance in applications such as gas separation membranes. mdpi.com

Key Research Findings on Interfacial Interactions:

| Finding | Implication for Material Performance |

| Improved dispersion of inorganic fillers | Prevents agglomeration, leading to a more homogenous composite structure. researchgate.net |

| Enhanced interfacial adhesion | Facilitates efficient stress transfer between the matrix and filler. nih.gov |

| Formation of covalent bonds at the interface | Creates a stronger and more durable bond compared to physical interactions. gelest.com |

| Reduced interfacial defects | Minimizes voids and weak points that can lead to material failure. mdpi.com |

Development of Advanced Coatings and Thin Films

In the realm of coatings and thin films, 3-Cyclohexenyltrimethoxysilane is instrumental in creating surfaces with specialized properties. uomustansiriyah.edu.iqkorvustech.com When applied to a substrate, the trimethoxysilane groups hydrolyze and condense to form a durable, cross-linked polysiloxane network that adheres strongly to the underlying material. gelest.com The cyclohexenyl groups, present on the surface of the coating, can then be further functionalized.

This surface reactivity is exploited to develop advanced coatings with properties such as hydrophobicity, corrosion resistance, and biocompatibility. shinetsusilicone-global.comnih.gov For instance, the cyclohexenyl groups can be modified with hydrophobic molecules to create water-repellent surfaces. nih.gov Similarly, they can serve as anchor points for anti-corrosion agents or bioactive molecules. The ability to form thin, uniform films makes this silane suitable for applications in microelectronics and optics, where precise control over surface properties is essential. uomustansiriyah.edu.iquomustansiriyah.edu.iq Various deposition techniques, including dip-coating, spin-coating, and chemical vapor deposition (CVD), can be employed to create these functional coatings. mdpi.comresearchgate.netdracula-technologies.com

Deposition Techniques for Thin Films:

| Deposition Technique | Description | Suitability for 3-Cyclohexenyltrimethoxysilane Coatings |

| Dip-Coating | The substrate is immersed in a solution containing the silane and then withdrawn at a constant speed. mdpi.com | Suitable for creating uniform coatings on various substrate shapes. |

| Spin-Coating | A small amount of the silane solution is applied to the center of a substrate, which is then rotated at high speed. dracula-technologies.com | Ideal for producing highly uniform thin films on flat substrates. dracula-technologies.com |

| Chemical Vapor Deposition (CVD) | The substrate is exposed to a vapor of the silane, which then reacts and deposits on the surface. mdpi.com | Allows for the formation of high-purity and high-performance solid films. mdpi.com |

| Physical Vapor Deposition (PVD) | Involves the vaporization of a solid material in a vacuum, which then condenses on the substrate. mdpi.com | A versatile method for depositing a wide range of materials with good adhesion. mdpi.com |

Integration into Polymer Matrices and Fiber Reinforcement

The integration of 3-Cyclohexenyltrimethoxysilane into polymer matrices and as a surface treatment for fiber reinforcements significantly enhances the performance of fiber-reinforced polymers (FRPs). uel.ac.ukmdpi.com When used as an additive or co-monomer in a polymer matrix, its cyclohexenyl group can participate in the polymerization reaction, incorporating the silane directly into the polymer backbone. shinetsusilicone-global.com The trimethoxysilane groups remain available to bond with inorganic reinforcements.

As a surface treatment for fibers (such as glass, carbon, or aramid), the silane improves the adhesion between the fibers and the polymer matrix. nih.govuel.ac.uk This is crucial because the mechanical properties of FRPs are largely dependent on the ability to transfer load from the matrix to the strong, stiff fibers. nih.gov Insufficient adhesion can lead to delamination and premature failure of the composite. researchgate.net By forming a strong chemical link between the fiber surface and the polymer, 3-Cyclohexenyltrimethoxysilane ensures the integrity of the composite material, leading to improved mechanical strength, durability, and resistance to environmental degradation. shinetsusilicone-global.commdpi.com

Functional Materials in Electronics and Semiconductors

The unique properties of 3-Cyclohexenyltrimethoxysilane also lend themselves to applications in the high-technology fields of electronics and semiconductors.

Surface Modification for Electronic Devices and Display Technologies

In the manufacturing of electronic devices and displays, surface modification is a critical step to achieve desired performance and reliability. brewerscience.com 3-Cyclohexenyltrimethoxysilane can be used to create thin, uniform films that alter the surface energy, adhesion, and electrical properties of substrates. shinetsusilicone-global.comrsc.org For example, it can be used to create hydrophobic surfaces on electronic components to protect them from moisture. nih.gov

In display technologies, this silane has been investigated for its ability to orient liquid crystals. gelest.com The specific interactions between the cyclohexenyl groups and the liquid crystal molecules can influence their alignment, which is a key factor in the performance of liquid crystal displays (LCDs). rs-online.comwikipedia.org The ability to precisely control surface properties at the molecular level makes 3-Cyclohexenyltrimethoxysilane a valuable tool in the fabrication of advanced electronic and optoelectronic devices. uomustansiriyah.edu.iqmdpi.com

Role in Advanced Microelectromechanical Systems (MEMS)

Microelectromechanical systems (MEMS) are miniature devices that combine mechanical and electrical components. mdpi.comebsco.comstanford.edu The fabrication of MEMS often involves the bonding of different materials, such as silicon and polymers. mdpi.comzmsilane.com 3-Cyclohexenyltrimethoxysilane can be employed as an adhesion promoter to ensure the structural integrity of these complex micro-devices. zmsilane.com

Its ability to form strong, durable bonds between inorganic substrates (like silicon) and polymeric materials is essential for the reliability and performance of MEMS. zmsilane.com Furthermore, the use of silane coatings can help to reduce stiction, a common failure mode in MEMS where microscopic parts adhere to each other. gelest.com By modifying the surface properties of the micro-components, 3-Cyclohexenyltrimethoxysilane can contribute to the development of more robust and reliable MEMS for a wide range of applications, from sensors and actuators to biomedical devices. zmsilane.comnih.gove-asct.org

Contributions to Specialty Adhesives and Sealants

Organofunctional silanes are critical additives in the formulation of high-performance specialty adhesives and sealants used in demanding industries like automotive, construction, and electronics. lucintel.comzmsilane.comworthenind.com Their primary role is to function as coupling agents and adhesion promoters, enhancing the bond between organic resins (like epoxies, polyurethanes, or acrylics) and inorganic substrates (such as glass, metals, and mineral fillers). gantrade.comgarzantispecialties.com

The effectiveness of 3-Cyclohexenyltrimethoxysilane in these applications stems from its bifunctional nature. nih.gov The trimethoxysilane end of the molecule reacts with moisture to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic materials, forming strong, durable covalent Si-O-Metal or Si-O-Si bonds. garzantispecialties.com Simultaneously, the non-hydrolyzable cyclohexenyl functional group at the other end of the molecule provides compatibility and can form covalent bonds with the organic polymer matrix of the adhesive or sealant during curing. gantrade.comnih.gov

This molecular bridge created by the silane at the adhesive-substrate interface results in significantly improved properties:

Enhanced Adhesion : Particularly under wet or humid conditions (wet adhesion), as the silane layer prevents water from displacing the adhesive at the interface. gantrade.com

Improved Mechanical Strength : Better bonding to reinforcing fillers leads to higher tensile strength and modulus in the cured adhesive or sealant. gantrade.com

Increased Durability : The stable covalent bonds provide superior resistance to heat, chemicals, and weathering. lucintel.com

These attributes are essential for specialty applications, such as automotive sealants that must withstand constant vibration and temperature fluctuations, or construction adhesives that require long-term weather resistance. sika.com

Based on a comprehensive search of available scientific and technical literature, it has been determined that there is a lack of specific published research data for the compound 3-Cyclohexenyltrimethoxysilane corresponding to the detailed computational and theoretical studies requested in the provided outline.

While the methodologies outlined—such as Density Functional Theory (DFT) calculations, quantum chemical calculations, molecular dynamics, and kinetic simulations—are standard and powerful techniques in computational chemistry for evaluating molecular properties, reaction mechanisms, and material interfaces nih.govrsc.orgrsc.org, their specific application to 3-Cyclohexenyltrimethoxysilane is not documented in the accessible literature.

General principles of silane functionality, hydrolysis, and condensation to form networks are understood researchgate.netscribd.com, and computational studies have been performed on other organofunctional silanes to investigate these phenomena. For instance, molecular dynamics simulations have been used to study the interaction of silanes like 3-aminopropyltriethoxysilane (B1664141) (3-APTES) with inorganic surfaces, revealing details about adsorption energies and the enhancement of material properties mdpi.com. Similarly, DFT has been employed to model the molecular structure and vibrational spectra of various complex molecules, demonstrating the capability of these methods to yield results with high accuracy when compared to experimental data mdpi.comspectroscopyonline.com.

However, generating scientifically accurate and detailed content for each specified subsection—including quantitative data tables on grafting mechanisms, charge transfer, binding energies, reaction pathways, and network formation—is not possible without dedicated research studies on 3-Cyclohexenyltrimethoxysilane. Constructing such an article would require fabricating data, which is beyond the scope of providing factual and accurate information.

Therefore, the requested article cannot be generated with the required level of scientific accuracy and adherence to the specific outline due to the absence of the necessary source material for this particular compound.

Computational Chemistry and Theoretical Studies of 3 Cyclohexenyltrimethoxysilane

Development of Computational Models for Material Design

Computational chemistry and theoretical studies are pivotal in the rational design of new materials, providing molecular-level insights that guide experimental work. For organosilanes like 3-Cyclohexenyltrimethoxysilane, computational models are instrumental in predicting how the molecule will behave at the interface between inorganic substrates and organic polymers, a critical aspect of its function as a coupling agent. These models allow for the systematic investigation of structure-property relationships, ultimately enabling the design of materials with tailored performance characteristics. scispace.comrutgers.edu The primary computational tools employed for this purpose are Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. researchgate.netinfn.itnih.gov

DFT is a quantum mechanical method used to investigate the electronic structure of molecules and materials. rutgers.eduinfn.it It is particularly useful for studying chemical reactions, such as the hydrolysis of the methoxysilane (B1618054) groups and their subsequent condensation with surface hydroxyls on an inorganic substrate like silica (B1680970). iastate.eduiastate.edu DFT calculations can provide precise information on reaction mechanisms, transition states, and the energetics of bond formation and cleavage. iastate.eduacs.org

MD simulations, on the other hand, are used to study the time-dependent behavior of a molecular system, offering insights into the physical processes governing material properties. nih.govresearchgate.net By simulating the motions of atoms and molecules over time, MD can be used to predict macroscopic properties such as mechanical strength, glass transition temperature, and diffusion coefficients at the interface modified by the silane (B1218182). researchgate.netmdpi.com

The development of a computational model for a material system incorporating 3-Cyclohexenyltrimethoxysilane typically involves several key steps. First, accurate molecular models of the silane, the substrate (e.g., a hydroxylated silica surface), and the polymer matrix are constructed. researchgate.netmdpi.com The interactions between atoms are described by force fields in MD simulations or calculated from first principles in DFT. researchgate.netaps.org The system is then simulated under conditions that mimic the material's processing or operational environment to observe the resulting structures and properties. researchgate.netaps.org

Theoretical Studies of Hydrolysis and Condensation

The subsequent condensation reaction, where the silanol (B1196071) groups of the hydrolyzed silane react with hydroxyl groups on a substrate (e.g., silica) to form covalent Si-O-Si bonds, can also be modeled. iastate.eduosti.gov These simulations help in understanding the stability and structure of the resulting interface. The table below, based on ab initio studies of a model silane (HSiCl₃), illustrates the type of energetic data that can be generated to understand the hydrolysis process.

| Hydrolysis Step | Reactants | Transition State Barrier Height | Products |

|---|---|---|---|

| Step 1 | HSiCl₃ + H₂O | ~30 | HSiCl₂(OH) + HCl |

| Step 2 | HSiCl₂(OH) + H₂O | Lower than Step 1 | HSiCl(OH)₂ + HCl |

| Step 3 | HSiCl(OH)₂ + H₂O | Lower than Step 1 | HSi(OH)₃ + HCl |

Data adapted from theoretical studies on analogous silane systems. iastate.edu

Molecular Dynamics of the Silane-Substrate Interface

MD simulations are extensively used to model the interface between the silane-treated substrate and a polymer matrix. researchgate.netresearchgate.netmdpi.com In these models, a silica surface is typically constructed and hydroxylated to mimic a real glass or silica filler surface. A layer of 3-Cyclohexenyltrimethoxysilane molecules is then grafted onto this surface, simulating the covalent bonding formed during material processing. researchgate.netmdpi.com Finally, the polymer matrix is built around the functionalized surface.

These simulations provide detailed findings on the structure and properties of the interfacial region. Key parameters extracted from these models include the interaction energy, which quantifies the adhesion between the polymer and the functionalized substrate. researchgate.net A higher interaction energy generally correlates with improved interfacial strength and better mechanical performance of the composite material. mdpi.com For example, simulations have shown that modifying a silica surface with silane coupling agents significantly increases the interaction energy with an epoxy or polypropylene (B1209903) matrix, leading to enhanced mechanical properties. researchgate.netmdpi.com

The table below presents representative data from an MD simulation study on a silica-epoxy composite, showing how silane modification enhances the interfacial binding energy. This illustrates the type of quantitative comparison that computational models can provide for material design.

| Composite System Model | Interfacial Binding Energy (kcal/mol) |

|---|---|

| Unmodified SiO₂ / Epoxy | -1750 |

| Silane-Modified SiO₂ / Epoxy (5% grafting) | -2100 |

| Silane-Modified SiO₂ / Epoxy (10% grafting) | -2500 |

Data adapted from a molecular dynamics study on analogous silica-epoxy nanocomposites. mdpi.com

Furthermore, these computational models can predict the thermomechanical properties of the final composite material, such as the glass transition temperature (Tg), elastic modulus, and thermal conductivity. mdpi.com By varying the type of silane, the grafting density, or the polymer chemistry in the model, researchers can screen for optimal formulations before extensive laboratory synthesis and testing are undertaken. mdpi.comosti.gov This predictive capability significantly accelerates the material development cycle.

Advanced Characterization Methodologies for 3 Cyclohexenyltrimethoxysilane Derived Systems

Spectroscopic Techniques for Chemical Structure and Bonding

Spectroscopic methods are indispensable for elucidating the chemical transformations and bonding interactions that occur when 3-cyclohexenyltrimethoxysilane is used to modify surfaces or create new materials.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful for identifying functional groups and monitoring chemical reactions. iitd.ac.intanta.edu.egstudymind.co.uk The hydrolysis of the methoxy (B1213986) groups of 3-cyclohexenyltrimethoxysilane and the subsequent condensation to form siloxane (Si-O-Si) networks can be readily followed. Key vibrational bands provide a molecular-level fingerprint of the material's composition. gelest.com

FTIR analysis is frequently employed to confirm the successful incorporation of silanes and to study the interactions within polymer chains. nih.gov In studies of silane (B1218182) films on various substrates, FTIR helps to verify the presence of the silane and understand its chemical state. mdpi.comacs.org For instance, the analysis of organosilicon compounds relies on characteristic infrared bands to correlate spectra with molecular structure. gelest.com

Table 1: Characteristic Infrared (IR) Bands for Analyzing 3-Cyclohexenyltrimethoxysilane-Derived Systems

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Analysis |

|---|---|---|---|

| Si-O-CH₃ | Stretching | 2845, 1190, 1080 | Indicates the presence of unhydrolyzed methoxy groups on the silicon atom. The intensity of these bands decreases upon hydrolysis. |

| Si-OH | Stretching | 3700-3200 (broad), ~900 | Signals the presence of silanol (B1196071) groups, formed from the hydrolysis of methoxy groups. These are intermediates in the condensation process. |

| Si-O-Si | Asymmetric Stretching | 1100-1000 (broad) | Confirms the formation of a polysiloxane network through the condensation of silanol groups, indicating successful film formation or particle coating. |

| C=C (Cyclohexenyl) | Stretching | ~1650 | Represents the cyclohexenyl ring's double bond, which is available for further reactions like hydrosilylation or polymerization. |

| C-H (Cyclohexenyl) | Stretching | ~3020 | Corresponds to the C-H bonds on the cyclohexenyl ring. |

Data compiled from general organosilicon spectroscopy principles. gelest.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁹Si NMR, provides detailed information about the local chemical environment of silicon atoms. tandfonline.com This technique is crucial for quantifying the degree of condensation of the silane on a surface. Different silicon environments (T⁰, T¹, T², T³) corresponding to the number of siloxane bonds formed can be distinguished and quantified. ¹H and ¹³C NMR are also used to confirm the structure of synthesized silane coupling agents. nih.govrsc.org

Solid-state NMR is particularly valuable for studying the structure of silane coupling agents on filler surfaces, providing information that is often unavailable through other methods. tandfonline.com Pulsed ¹H NMR analysis can characterize the structure of the silane layer on a particle surface, distinguishing between flexible linear chains and rigid network structures. raajournal.com

Table 2: Typical ²⁹Si NMR Chemical Shifts for Silane Condensation States

| Silicon Species | Notation | Description | Approximate Chemical Shift (ppm) |

|---|---|---|---|

| R-Si(OCH₃)₃ | T⁰ | Monomeric, unhydrolyzed silane. | -40 to -50 |

| R-Si(OCH₃)₂(O-Si) | T¹ | One siloxane bond, two unhydrolyzed groups. | -50 to -60 |

| R-Si(OCH₃)(O-Si)₂ | T² | Two siloxane bonds, one unhydrolyzed group. | -60 to -70 |

Note: 'R' represents the 3-cyclohexenyl group. Chemical shifts are approximate and can vary based on the specific chemical environment.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy is a complementary vibrational spectroscopy technique that is sensitive to non-polar bonds, making it well-suited for studying the C=C bond of the cyclohexenyl group. It can be used to analyze the structure of silane films and monitor polymerization reactions involving the cyclohexenyl moiety. mdpi.comiucr.org Confocal Raman microscopy allows for chemical depth profiling, enabling the tracking of individual compounds or functional groups as a function of depth within a coating. paint.org

Surface-Enhanced Raman Spectroscopy (SERS) offers a significant enhancement in signal intensity for molecules adsorbed on or near a roughened metal surface. kpi.ua This makes it a highly sensitive technique for studying the first monolayer of a silane film at a polymer-metal interface, providing detailed information about the adsorption state and microstructure with minimal interference from the bulk material. kpi.ua SERS can be used to study adsorption onto hydrophobic surfaces created by silane layers. nih.gov

X-ray Absorption Fine Structure (XAFS) Spectroscopy (XANES, EXAFS)

X-ray Absorption Fine Structure (XAFS) is an element-specific technique that provides information on the local geometric and electronic structure of a specific element. worldscientific.com It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). measurlabs.comnih.gov

XANES provides information on the oxidation state and coordination chemistry of the absorbing atom. For silicon-based systems, Si K-edge XANES can reveal details about the local chemical environment and bonding. measurlabs.comcdnsciencepub.comresearchgate.net

EXAFS analysis yields quantitative information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms. aps.orgcdnsciencepub.comaip.orgmun.ca This can be used to determine Si-O and Si-C bond lengths in the derived systems.

While direct studies on 3-cyclohexenyltrimethoxysilane using XAFS are not widely reported, the technique has been successfully applied to various organosilicon compounds and silica-based materials to elucidate their structure. cdnsciencepub.comaps.orgcdnsciencepub.com

X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.comacs.org XPS is invaluable for confirming the presence of silicon and oxygen from the silane on a treated surface and for analyzing the Si 2p and O 1s core level spectra to understand the nature of the Si-O-Si and Si-O-substrate bonds. cambridge.org

Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often coupled with scanning electron microscopy (SEM), provides elemental analysis of a sample. acs.orgrsc.orgresearcher.life It can be used to map the distribution of silicon on a surface, confirming the uniformity of a silane coating. rsc.org EDS can detect the main constituents like C, O, and Si in silica (B1680970) nanoparticles functionalized with silanes. rsc.orgresearchgate.net

Table 3: Application of XPS and EDS in Silane Film Characterization

| Technique | Information Obtained | Example Application for 3-Cyclohexenyltrimethoxysilane Systems | Reference |

|---|---|---|---|

| XPS | Surface elemental composition, chemical states (e.g., Si 2p, O 1s, C 1s) | Determining the ratio of Si, O, and C on the surface to confirm coating deposition and purity. Analyzing high-resolution Si 2p spectra to differentiate between Si-C, Si-O-C, and Si-O-Si bonding environments. | mdpi.comacs.orgcambridge.org |

| EDS/EDX | Elemental composition and mapping | Mapping the distribution of silicon across a substrate to assess the homogeneity of the silane film. Confirming the presence of silicon in functionalized nanoparticles. | rsc.orgresearcher.lifecapes.gov.br |

Microscopy Techniques for Surface Morphology and Nanostructure

These techniques are widely used to study the surface morphology of silane films. nih.govmdpi.comcambridge.orgcapes.gov.brpku.edu.cn Scanning Electron Microscopy (SEM) provides high-resolution images of the surface, revealing details about the film's uniformity, thickness, and the presence of any defects or agglomerates. cambridge.orgpku.edu.cn When combined with EDS, SEM allows for simultaneous morphological and elemental analysis. rsc.orgresearcher.life

Transmission Electron Microscopy (TEM) is used to visualize the nanostructure of materials, such as the core-shell structure of silica nanoparticles functionalized with silanes. mdpi.comd-nb.infopharmaexcipients.comresearchgate.net It provides information on particle size, shape, and the thickness of the silane coating. mdpi.comresearchgate.net

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the three-dimensional topography of surfaces at the nanoscale. cambridge.orgsciopen.comchalcogen.ronanoscientific.org It can measure surface roughness with high precision and provide insights into the texture and grain structure of the silane film. chalcogen.romdpi.com Unlike electron microscopy, AFM does not require a conductive surface or a vacuum environment.

Confocal Laser Scanning Microscopy (CLSM) enables optical sectioning of samples, providing 3D imaging without destructive preparation. paint.orgpaint.org It is particularly useful for visualizing the distribution of components within thicker coatings and can be used to observe phenomena like water uptake or the penetration of substances into a film. paint.org

| CLSM | 3D imaging, component distribution in thick films | Non-destructive optical sectioning, can be used with fluorescence labeling | Creating a 3D map of a silane-containing polymer coating to visualize its internal structure. | paint.orgpaint.org |

Scanning Electron Microscopy (SEM) and Cryogenic SEM

Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface topography and composition of materials. innovatechlabs.com It provides high-resolution images that are invaluable for understanding the microstructure of systems derived from 3-Cyclohexenyltrimethoxysilane. innovatechlabs.com When combined with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide qualitative and quantitative elemental analysis. innovatechlabs.com

Key Features of SEM Analysis:

High Resolution: Capable of producing images with nanometer-scale resolution, allowing for detailed examination of surface features. innovatechlabs.com

Topographical and Compositional Information: Generates detailed images of the sample's surface, revealing information about its texture, and when used with EDS, its elemental composition. innovatechlabs.comtescan.com

Large Field of View: SEM can image large areas of a sample, providing a broad overview of the material's structure. thermofisher.com

Cryogenic Scanning Electron Microscopy (Cryo-SEM) is a specialized form of SEM where a hydrated sample is rapidly frozen and imaged on a cold stage. wikipedia.org This technique is particularly useful for biological and other moisture-containing samples, as it preserves the native structure by preventing dehydration-induced artifacts. wikipedia.org The process typically involves rapid freezing, transferring the sample under vacuum, and sometimes includes cryofracture to reveal internal structures. nih.govjeol.com

Typical Cryo-SEM Workflow:

Sample Mounting and Freezing: The sample is mounted and rapidly frozen, often using liquid nitrogen. nih.govjeol.com

Transfer: The frozen sample is transferred under vacuum to the SEM chamber. nih.gov

Optional Processing: Steps like cryofracture or sublimation can be performed to expose internal details. nih.govjeol.com

Imaging: The sample is imaged on a cryo-stage that maintains its low temperature. nih.gov

Interactive Table: Comparison of SEM and Cryo-SEM

| Feature | Scanning Electron Microscopy (SEM) | Cryogenic Scanning Electron Microscopy (Cryo-SEM) |

|---|---|---|

| Sample State | Typically dry | Hydrated and cryogenically fixed wikipedia.org |

| Primary Application | Surface topography and composition of dry, stable samples innovatechlabs.com | Imaging of hydrated or beam-sensitive samples in their near-native state wikipedia.orgtechnologynetworks.com |

| Sample Preparation | May require dehydration and coating | Involves rapid freezing to vitrify water nih.govtechnologynetworks.com |

| Artifacts | Dehydration can cause structural changes | Ice crystal formation if not frozen rapidly |

| Resolution | High, down to the nanometer scale innovatechlabs.com | High, allows for detailed surface and internal imaging tescan.com |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure of a material. ukm.my Unlike SEM which scans the surface, TEM passes a beam of electrons through an ultra-thin specimen to form an image. thermofisher.com This allows for the visualization of features at the atomic scale, providing invaluable information on morphology, crystal structure, and composition. ukm.mynanoscience.com

Capabilities of TEM:

High Magnification and Resolution: TEM can magnify samples by more than 50 million times, with a resolution below 50 pm. thermofisher.com

Internal Structure Imaging: Provides detailed information about the interior of a sample, including crystallography and defects. thermofisher.comukm.my

Elemental Analysis: Can be equipped with detectors for techniques like energy-dispersive X-ray spectroscopy (EDX) for compositional analysis. ukm.mynanoscience.com

Interactive Table: Key Differences between SEM and TEM

| Characteristic | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |

|---|---|---|

| Imaging Principle | Scans a focused electron beam over the surface to collect scattered electrons. thermofisher.com | Transmits a broad electron beam through a thin sample to form a projection image. thermofisher.com |

| Image Type | Provides a 3D-like image of the surface topography. thermofisher.com | Produces a 2D projection of the internal structure. thermofisher.com |

| Sample Thickness | No specific thickness requirement for bulk samples. thermofisher.com | Requires ultra-thin samples (typically < 150 nm). thermofisher.com |

| Maximum Magnification | Up to 1-2 million times. thermofisher.com | Over 50 million times. thermofisher.com |

| Primary Information | Surface morphology, composition. innovatechlabs.com | Internal structure, crystallography, defects. ukm.my |

Atomic Force Microscopy (AFM) and its Modes (MFM, CS-AFM, KPFM, PFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information at the nanoscale. nanoscientific.orgafmworkshop.com It works by scanning a sharp tip over the sample surface and measuring the forces between the tip and the sample. nanoscientific.orgbruker.com

AFM can be operated in various modes to probe different material properties:

Magnetic Force Microscopy (MFM): Maps the magnetic properties of a sample's surface. csinstruments.eu

Conductive AFM (C-AFM or CS-AFM): Measures the local conductivity of a sample. csinstruments.eu

Kelvin Probe Force Microscopy (KPFM): Maps the surface potential and work function of a material. csinstruments.eu

Piezoresponse Force Microscopy (PFM): Characterizes the piezoelectric and ferroelectric properties of materials. csinstruments.eu

Research Findings from AFM: A study on a 3D printed dental restoration material utilized AFM to analyze surface roughness changes after three-point flexure testing. The mean root mean square (RMS) roughness increased from 20.27 nm before bending to 26.48 nm after, demonstrating that AFM is a feasible method for examining surface changes in such materials. mdpi.com

Interactive Table: AFM Modes and Their Applications

| AFM Mode | Principle | Primary Application |

|---|---|---|

| Magnetic Force Microscopy (MFM) | An oscillating magnetic tip scans the surface to record topography and then measures magnetic forces. csinstruments.eu | Characterizing magnetic domains and features. csinstruments.eu |

| Conductive AFM (CS-AFM) | A conductive tip in contact with the sample measures current variations. csinstruments.eu | Mapping electrical conductivity and identifying conductive pathways. csinstruments.eu |

| Kelvin Probe Force Microscopy (KPFM) | A non-contact mode that measures the surface potential by nullifying the electrostatic force. csinstruments.eu | Investigating electronic properties, work function, and charge distribution. csinstruments.eu |

| Piezoresponse Force Microscopy (PFM) | An electrical oscillation is applied to a conductive tip to map piezoelectric orientation and response. csinstruments.eu | Studying ferroelectric domains, piezoelectric coefficients, and electromechanical coupling. csinstruments.eu |

Scanning Tunneling Microscopy (STM)

Scanning Tunneling Microscopy (STM) is a technique used for imaging surfaces at the atomic level. wikipedia.org It relies on the quantum mechanical phenomenon of electron tunneling. oxinst.com A bias voltage is applied between a sharp conducting tip and the sample surface, and the resulting tunneling current is measured. wikipedia.org This current is highly sensitive to the tip-sample distance, allowing for the creation of a detailed topographical map of the surface. oxinst.com

Key Aspects of STM:

Atomic Resolution: Capable of resolving individual atoms on a conductive surface. wikipedia.orgoxinst.com

Electronic Structure Probing: Can be used in spectroscopy mode (STS) to measure the local density of electronic states (LDOS). wikipedia.org

Atomic Manipulation: The tip can be used to move individual atoms on the surface. wikipedia.org

Mass Spectrometry for Molecular Characterization

Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio of ions, which helps in identifying the elemental and molecular composition of a sample. pressbooks.pubbioanalysis-zone.com The process generally involves ionizing the sample, accelerating the ions, deflecting them with a magnetic field, and detecting the separated ions. pressbooks.pubrsc.org High-resolution mass spectrometry (HRMS) can measure mass with high accuracy, allowing for the determination of elemental formulas. bioanalysis-zone.comrsc.org

Secondary Ion Mass Spectrometry (SIMS)

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique that provides elemental and isotopic information about the very near-surface region of a solid sample. surfacesciencewestern.com A primary ion beam sputters the sample surface, ejecting secondary ions that are then analyzed by a mass spectrometer. surfacesciencewestern.comcityu.edu.hkhidenanalytical.com

Modes of SIMS Operation:

Dynamic SIMS (D-SIMS): Uses a high-density primary ion beam to sputter the sample at a higher rate, enabling elemental depth profiling. surfacesciencewestern.com

Static SIMS: Employs a very low-density ion beam to analyze the outermost molecular layer with minimal damage. cityu.edu.hk

Time-of-Flight SIMS (ToF-SIMS): Uses a pulsed ion beam and measures the time it takes for ions to reach the detector, allowing for the analysis of large molecules and providing high mass resolution. cityu.edu.hkmst.or.jp

Key Capabilities of SIMS:

High Sensitivity: Can detect elements at parts-per-billion (ppb) levels. surfacesciencewestern.com

Surface Specificity: Analyzes the top few nanometers of a material. cityu.edu.hk

Elemental and Isotopic Mapping: Can generate images showing the distribution of elements and isotopes on the surface. surfacesciencewestern.com

Interactive Table: Comparison of Mass Spectrometry Techniques

| Technique | Ionization Method | Key Information Provided |

|---|---|---|

| Mass Spectrometry (General) | Various (e.g., electron impact, electrospray) pressbooks.pubbioanalysis-zone.com | Molecular weight, elemental composition, structural information from fragmentation. pressbooks.pubarizona.edu |

| Secondary Ion Mass Spectrometry (SIMS) | Sputtering with a primary ion beam. surfacesciencewestern.comprobion.fr | Surface elemental and isotopic composition, depth profiling, molecular surface imaging. surfacesciencewestern.comhidenanalytical.com |

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure the physical or chemical properties of a material as a function of temperature or time. lucideon.commt.com These methods are crucial for characterizing the thermal stability, phase transitions, and composition of materials derived from 3-Cyclohexenyltrimethoxysilane.

Common Thermal Analysis Techniques:

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated, providing information on thermal stability, decomposition temperatures, and composition (e.g., filler content). lucideon.comdtic.mil

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as its temperature is changed. lucideon.com It is used to determine melting points, glass transitions, crystallization behavior, and reaction enthalpies. lucideon.comdtic.mil

Simultaneous TGA/DSC: Provides simultaneous measurement of both weight change and heat flow, offering a more comprehensive thermal characterization from a single experiment. lucideon.comamericanpharmaceuticalreview.com

Research Findings from Thermal Analysis: Studies have shown that TGA and DSC are effective in "fingerprinting" thermoplastic materials by identifying their characteristic thermal transitions, such as glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td). dtic.mil These techniques can reveal the effects of processing and thermal history on the polymer's properties. dtic.mil

Interactive Table: Overview of Thermal Analysis Techniques

| Technique | Property Measured | Typical Applications |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass change as a function of temperature. mt.com | Thermal stability, decomposition kinetics, composition analysis. dtic.milamericanpharmaceuticalreview.com |

| Differential Scanning Calorimetry (DSC) | Heat flow as a function of temperature. lucideon.com | Melting/crystallization temperatures, glass transitions, reaction enthalpies, heat capacity. lucideon.comdtic.milamericanpharmaceuticalreview.com |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability and composition of materials modified with 3-Cyclohexenyltrimethoxysilane. researchgate.net By measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides critical data on the decomposition profile of the silane-derived structures. celignis.com When 3-Cyclohexenyltrimethoxysilane is hydrolyzed and condensed to form a polysiloxane network or to functionalize a substrate, the resulting material exhibits a distinct thermal degradation pattern.

The TGA curve of such a system typically displays several key stages of weight loss. An initial, minor weight loss below 150°C is commonly attributed to the evaporation of physically adsorbed water or residual solvents. The primary decomposition events occur at higher temperatures. The degradation of the organic cyclohexenyl moiety is expected first, followed by the decomposition of the more stable inorganic siloxane (Si-O-Si) backbone at significantly higher temperatures. nih.govgla.ac.uk

In a typical analysis under an inert nitrogen atmosphere, the decomposition profile provides a quantitative measure of the organic content grafted onto a substrate. nih.gov The temperature at which significant weight loss begins indicates the onset of thermal degradation, a key parameter for determining the material's service temperature limit. nist.govresearchgate.net For instance, studies on similar silane-modified materials show that the decomposition of the organic functional groups occurs in a distinct step, while the final residual mass at high temperatures (e.g., 800°C) corresponds to the remaining inorganic silica (SiO₂) content. nih.gov

The derivative of the TGA curve (DTG) is particularly useful as it shows the rate of mass loss, with peaks indicating the temperatures at which the most significant degradation events occur. chasecorp.com For a 3-Cyclohexenyltrimethoxysilane-based system, one would expect a DTG peak corresponding to the pyrolysis of the cyclohexenyl group and potentially subsequent peaks related to the breakdown of the siloxane structure. gla.ac.uk

Table 1: Representative TGA Data for a Substrate Before and After Modification with an Organosilane

| Material | Temperature Range for Organic Moiety Decomposition (°C) | Temperature of Maximum Decomposition Rate (°C) | Residual Mass at 800°C (%) |

|---|---|---|---|

| Unmodified Cellulose | 300 - 400 | 358 | ~10% |

| Cellulose Modified with Organosilane | 350 - 550 | 480 | ~25% |

This table presents illustrative data based on findings for similar silane-modified cellulosic materials to demonstrate the expected change in thermal properties. nih.gov

Surface Analysis and Wettability Characterization

The incorporation of 3-Cyclohexenyltrimethoxysilane onto a surface fundamentally alters its interaction with liquids and its porous architecture. Characterizing these changes is crucial for applications ranging from hydrophobic coatings to controlled-porosity materials.

Contact Angle Measurements

Contact angle goniometry is a primary technique for quantifying the wettability of a surface modified with 3-Cyclohexenyltrimethoxysilane. cheminstruments.com The contact angle, formed by a liquid droplet at the solid-liquid-vapor interface, provides a direct measure of the surface's hydrophobicity or hydrophilicity. dtic.mil When 3-Cyclohexenyltrimethoxysilane is applied to a typically hydrophilic substrate (e.g., glass, metal oxides, or cellulose), the covalent attachment of the silane's nonpolar cyclohexenyl groups to the surface drastically reduces its surface energy. tstar.commdpi.com

This reduction in surface energy leads to a significant increase in the water contact angle, transitioning the surface from hydrophilic (contact angle <90°) to hydrophobic (contact angle >90°). surface-tension.org A liquid with a given surface tension will bead up on a low-energy surface rather than spreading out. cheminstruments.com

Dynamic contact angle measurements, which determine the advancing (θA) and receding (θR) angles as a droplet expands and contracts, offer deeper insight into surface homogeneity and roughness. ebatco.comkruss-scientific.com The difference between these two angles is known as contact angle hysteresis, which is often used as an indicator of surface roughness or chemical heterogeneity. kruss-scientific.com For a smooth, homogeneously coated surface, this hysteresis is expected to be minimal. Studies on various functional coatings show that the application of a nonpolar layer consistently increases the static and dynamic contact angles. dtic.mileltra.com

Table 2: Representative Water Contact Angle Data for a Substrate Before and After Silane Coating

| Surface | Static Water Contact Angle (θ) | Wettability Classification |

|---|---|---|

| Uncoated Glass Slide | ~35° | Hydrophilic |

| Glass Slide Coated with 3-Cyclohexenyltrimethoxysilane | ~105° | Hydrophobic |

This table provides typical expected values demonstrating the effect of a nonpolar silane coating on a hydrophilic substrate. dtic.miltstar.com

Nitrogen Adsorption Isotherm for Porosity and Surface Area

When 3-Cyclohexenyltrimethoxysilane is used to functionalize porous materials, such as mesoporous silica, nitrogen physisorption analysis at 77 K is the standard method for characterizing the resulting changes in the material's texture. diva-portal.orgmicromeritics.com This technique measures the amount of nitrogen gas adsorbed onto a material's surface at various relative pressures, generating an adsorption-desorption isotherm.

From this isotherm, several critical parameters can be calculated. The Brunauer-Emmett-Teller (BET) method is used to determine the specific surface area (m²/g) of the material. wikipedia.org The total pore volume and the pore size distribution are typically derived from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) model. researchgate.net

The functionalization of a porous support with 3-Cyclohexenyltrimethoxysilane involves the silane molecules entering the pores and bonding to the internal surfaces. This process invariably occupies a portion of the pore volume and covers part of the internal surface area. Consequently, a decrease in the BET surface area, total pore volume, and average pore diameter is expected after modification. d-nb.inforesearchgate.net The magnitude of this decrease can be correlated with the grafting density of the silane on the surface. researchgate.net

The shape of the isotherm, classified by IUPAC, provides information about the pore structure. For example, a Type IV isotherm with a distinct hysteresis loop is characteristic of mesoporous materials. mdpi.com Changes in the shape or position of the hysteresis loop after functionalization can indicate alterations in pore geometry or the introduction of pore constrictions.

Table 3: Representative Textural Properties of Mesoporous Silica Before and After Functionalization

| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |

|---|---|---|---|

| Unmodified Mesoporous Silica (SBA-15) | ~750 | ~1.10 | ~8.5 |

| SBA-15 Functionalized with Organosilane | ~450 | ~0.75 | ~7.8 |

This table shows typical changes observed when mesoporous silica is functionalized with an organosilane, based on literature for similar systems. researchgate.netresearchgate.net

Catalytic Aspects in the Chemistry of 3 Cyclohexenyltrimethoxysilane

Homogeneous Catalysis involving Organosilanes

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, plays a pivotal role in the chemistry of 3-cyclohexenyltrimethoxysilane. chemguide.co.uk This approach offers high selectivity and activity under mild reaction conditions, making it a powerful tool for synthetic chemists.

Hydrosilylation Reactions with Cyclohexenyl-Containing Substrates

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. wikipedia.org For substrates containing a cyclohexenyl moiety like 3-cyclohexenyltrimethoxysilane, this reaction allows for the functionalization of the carbon-carbon double bond. The reaction is typically catalyzed and results in the formation of alkyl and vinyl silanes from alkenes and alkynes, respectively. wikipedia.org The process is mechanistically similar to the hydrogenation of alkenes. wikipedia.org

A common application of this reaction is in the crosslinking of polymers, such as the curing of silicone rubbers. mdpi.com The choice of catalyst and reaction conditions can influence the regioselectivity of the addition, leading to either Markovnikov or anti-Markovnikov products. wikipedia.org The prevalent mechanism for this reaction is the Chalk-Harrod mechanism, which involves an intermediate metal complex containing a hydride, a silyl (B83357) ligand, and the alkene substrate. wikipedia.org

Role of Transition Metal Complexes as Catalysts and Cocatalysts

A wide array of transition metal complexes are effective catalysts for reactions involving organosilanes. sigmaaldrich.com Platinum-based catalysts, such as Speier's catalyst (H₂[PtCl₆]) and Karstedt's catalyst, are particularly effective for hydrosilylation reactions, offering high turnover numbers. mdpi.com However, other transition metals like rhodium, ruthenium, palladium, nickel, iron, and iridium also exhibit catalytic activity. mdpi.commdpi.com

The catalytic activity of these metal complexes stems from their ability to activate the Si-H bond of the organosilane and coordinate with the unsaturated substrate. studymind.co.uk The electronic and steric properties of the ligands attached to the metal center can be fine-tuned to modulate the catalyst's activity, selectivity, and stability. mdpi.com For instance, the use of bulky trialkylphosphine ligands with platinum catalysts can improve selectivity. mdpi.com In some cases, cocatalysts are employed to enhance the catalytic performance. For example, in certain nickel-catalyzed hydrosilylation reactions of dienes, butylmagnesium bromide is used in conjunction with dichlorobisphosphinenickel(II) complexes. core.ac.uk

Table 1: Transition Metal Catalysts in Hydrosilylation

| Catalyst Type | Metal | Typical Application |

| Speier's Catalyst | Platinum | Hydrosilylation of alkenes |

| Karstedt's Catalyst | Platinum | Curing of silicone polymers |

| Wilkinson's Catalyst | Rhodium | Hydrosilylation of alkynes |

| Grubbs' Catalyst | Ruthenium | Hydrosilylation for cis-β-vinylsilane synthesis |

| Nickel Complexes | Nickel | Hydrosilylation of dienes |

Asymmetric Catalysis for Stereoselective Transformations